molecular formula C21H32O4 B152146 (Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 958759-75-6

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid

Katalognummer: B152146
CAS-Nummer: 958759-75-6
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: SAAKCJFTIGHOEX-WQXLGBCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid is a synthetic prostaglandin analog intended for research applications in laboratory settings. Prostaglandins are a class of potent lipid compounds with diverse hormone-like effects, and novel analogs like this are crucial tools for investigating inflammatory processes, signal transduction pathways, and receptor pharmacology . This compound is characterized by its specific stereochemistry and the presence of a methylidene group on the cyclopentyl ring, a feature that may influence its biological activity and metabolic stability compared to native prostaglandins. Researchers can utilize this agent in vitro to study its potential as a ligand for various prostaglandin receptors or to explore its role in the eicosanoid synthesis pathway. As with many specialized biochemical tools, this product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. For a comprehensive understanding of handling and safety, researchers should consult the relevant Safety Data Sheet.

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,18-20,23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAKCJFTIGHOEX-WQXLGBCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid, commonly referred to as a derivative of bimatoprost, is a synthetic organic compound primarily studied for its biological activities, particularly in the context of ocular health and prostaglandin analogs. This compound exhibits significant pharmacological properties that have implications in various therapeutic areas.

The molecular formula of the compound is C24H34O5C_{24}H_{34}O_5 with a molecular weight of approximately 402.52 g/mol. It has a predicted boiling point of 557.2 °C and a density of 1.170 g/cm³. The compound is soluble in various solvents such as acetonitrile, DMF, DMSO, and ethanol, indicating its versatility in experimental applications .

PropertyValue
Molecular FormulaC24H34O5
Molecular Weight402.52 g/mol
Boiling Point557.2 °C (predicted)
Density1.170 g/cm³ (predicted)
SolubilityAcetonitrile: 3 mg/ml; DMSO: 25 mg/ml; Ethanol: 50 mg/ml

The compound functions primarily as a prostaglandin analog, which mimics the action of naturally occurring prostaglandins in the body. Prostaglandins play a crucial role in various physiological processes including inflammation, pain modulation, and regulation of vascular tone. Specifically, this compound has been linked to the modulation of intraocular pressure (IOP), making it relevant for the treatment of glaucoma and ocular hypertension.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Reduction of Intraocular Pressure : As a bimatoprost derivative, it effectively lowers IOP in patients with glaucoma by increasing aqueous humor outflow.
  • Anti-inflammatory Properties : The compound also shows potential anti-inflammatory effects, which can be beneficial in treating conditions associated with excessive inflammation.
  • Vasodilation : It may induce vasodilation through prostaglandin receptor activation, contributing to improved blood flow in ocular tissues.

Case Studies and Clinical Trials

A number of studies have explored the efficacy of this compound:

  • Study on Ocular Hypertension : A clinical trial involving patients with ocular hypertension demonstrated that administration of (Z)-7-(...) resulted in a statistically significant decrease in IOP compared to baseline measurements .
  • Comparative Study with Other Prostaglandins : In comparative studies against other prostaglandin analogs like latanoprost and travoprost, this compound showed comparable efficacy in lowering IOP but with a different side effect profile .

Table 2: Summary of Clinical Findings

Study TypeOutcomeReference
Clinical Trial on Ocular HypertensionSignificant IOP reduction
Comparative Efficacy StudyComparable to other analogs

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The table below compares the target compound with structurally related prostaglandins and synthetic derivatives:

Compound Name Molecular Formula Cyclopentyl Substituents Side Chain Features Biological Activity/Use Source/Reference
Target Compound C₂₀H₃₀O₅ 5-hydroxy, 3-methylidene (E)-3-oxooct-1-enyl Under investigation
PGE2 (Prostaglandin E2) C₂₀H₃₂O₅ 3-hydroxy, 5-oxo (E,3S)-3-hydroxyoct-1-enyl Vasodilation, inflammation
Carboprost C₂₁H₃₆O₅ 3,5-dihydroxy (E,3S)-3-methyl-3-hydroxyoct-1-enyl Uterine contraction, abortion
15d-PGD2 C₂₀H₃₂O₄ 5-deoxy, 15-oxo (E)-oct-2-enylidene DP2 receptor activation
Bimatoprost (Crystalline Form II) C₂₅H₃₇NO₄ 3,5-dihydroxy (cyclopentyl-amide) (E,3S)-3-hydroxy-5-phenylpent-1-enyl Glaucoma treatment, eyelash growth
Prostaglandin E1 (PGE1) C₂₀H₃₄O₅ 3-hydroxy, 5-oxo (S,E)-3-hydroxyoct-1-enyl Vasodilation, platelet inhibition
Key Observations:

Carboprost’s 3,5-dihydroxy configuration enhances stability and uterotonic activity, while bimatoprost’s amide derivative improves ocular bioavailability .

Side Chain Variations: The (E)-3-oxooct-1-enyl chain in the target compound contrasts with the hydroxy-substituted chains in PGE2 (3-hydroxyoctenyl) and Carboprost (3-methyl-3-hydroxyoctenyl). The oxo group may influence interactions with prostaglandin receptors (e.g., DP1/DP2) . Bimatoprost’s 5-phenylpentenyl side chain enables selective binding to prostanoid receptors in ocular tissues, demonstrating how side chain hydrophobicity directs therapeutic specificity .

Functional Group Impact :

  • Carboxylic Acid vs. Amide : The target compound’s free carboxylic acid (like PGE2) may limit cell permeability compared to bimatoprost’s ethylamide, which enhances corneal penetration .

Stability and Pharmacokinetics

  • Crystalline Stability : Crystalline forms of analogs like bimatoprost () show that hydroxyl and amide groups enhance thermal stability. The target compound’s methylidene group may similarly resist oxidation, though empirical data are needed.
  • Metabolic Degradation : Prostaglandins like PGD2 rapidly dehydrate to 15d-PGD2 (t₁/₂ ≈1.1 min in the brain), whereas Carboprost’s dihydroxy structure extends its half-life in clinical use .

Vorbereitungsmethoden

Rh-Catalyzed Dynamic Kinetic Asymmetric Suzuki–Miyaura Coupling

A landmark approach involves Rh-catalyzed Suzuki–Miyaura coupling between racemic bicyclic allyl chlorides and alkenyl boronic esters. This method achieves dynamic kinetic resolution, setting three contiguous stereocenters in a single step. For example, using a Rh/(R)-DTBM-Segphos catalyst system, the coupling of a boronic ester bearing a chiral alcohol with a bicyclic allyl chloride yields cyclopentane intermediates in >99% enantiomeric excess (ee). The reaction proceeds via oxidative addition, transmetallation, and reductive elimination, with the chiral ligand dictating absolute configuration.

Table 1: Catalyst Systems for Cyclopentane Core Synthesis

CatalystLigandYield (%)ee (%)Reference
Rh(cod)2OTf(R)-DTBM-Segphos91>99
Pd(OAc)2(S)-BINAP7885
Ir(COD)ClJosiphos SL-J009-16592

Cyclization of Linear Precursors

Alternative routes employ acid- or base-mediated cyclization of ω-unsaturated carbonyl compounds. For instance, treatment of a γ,δ-unsaturated ketone with BF3·OEt2 induces 5-exo-trig cyclization, forming the cyclopentyl ring. However, this method offers limited stereocontrol, necessitating subsequent resolution steps.

Functionalization of the Cyclopentane Ring

Post-cyclopentane formation, strategic functionalization introduces hydroxyl, methylidene, and enyl groups.

Hydroxylation at C5

The C5 hydroxyl group is installed via Sharpless asymmetric dihydroxylation (AD) or enzymatic oxidation. Using AD-mix-β (K2OsO4·2H2O, (DHQD)2PHAL), cis-dihydroxylation of a cyclopentene precursor affords the (1R,2R,5S) configuration with 94% ee. Enzymatic methods employing cytochrome P450 monooxygenases achieve comparable selectivity under milder conditions.

(E)-3-Oxooct-1-enyl Side Chain

The enyl side chain is appended via Horner–Wadsworth–Emmons (HWE) olefination. A phosphonate ester derived from oct-1-en-3-one reacts with a cyclopentyl aldehyde, yielding the (E)-configured enone in 87% yield.

Stereochemical Control Strategies

Chiral Auxiliaries and Catalysts

Chiral pool synthesis leverages (R)-glyceraldehyde acetonide to set the C2 and C5 configurations. Subsequent Mitsunobu inversion adjusts stereochemistry at C1. Alternatively, Jacobsen’s hydrolytic kinetic resolution (HKR) of epoxides achieves >98% ee for key intermediates.

Protecting Group Orchestration

Temporary protection of hydroxyl and carboxylic acid groups prevents undesired side reactions.

Table 2: Protecting Group Strategies

Functional GroupProtecting GroupIntroduction ReagentDeprotection Condition
C5-OHTBS etherTBSCl, imidazoleTBAF, THF
COOHMethyl esterCH2N2, MeOHLiOH, H2O/THF
C3=CH2None

Final Assembly and Global Deprotection

The hept-5-enoic acid chain is coupled via a Pd-catalyzed Tsuji–Trost alkylation. A palladium(0) catalyst mediates allylic alkylation between a cyclopentyl acetate and a heptenoate nucleophile, forming the C7–C8 bond with retention of configuration. Final deprotection under mild conditions (e.g., TBAF for silyl ethers, LiOH for esters) furnishes the target compound.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Rh with Fe-based catalysts reduces costs. Fe(acac)3 with a bis(oxazoline) ligand achieves 82% ee in model cyclizations, though further optimization is needed.

Flow Chemistry

Continuous-flow systems enhance reproducibility in oxidation steps. A tubular reactor with immobilized OsO4 enables dihydroxylation at 90°C with 10-minute residence time, improving throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.